An In-depth Technical Guide to the Structural Properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride
An In-depth Technical Guide to the Structural Properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt in the public domain, this guide synthesizes information from closely related imidazolidine-2,4-dione (hydantoin) derivatives to predict its structural characteristics. We will delve into the core chemical identity, expected crystallographic features, and a detailed breakdown of the spectroscopic signatures that would be anticipated from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and structural elucidation of this class of compounds, offering a robust framework for researchers entering this area of study. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity.
Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in drugs such as the anticonvulsant phenytoin, and its derivatives' broad spectrum of biological activities, including antiviral, and antitumoral properties, underscore the importance of this heterocyclic system.[3][4] The introduction of an aminopropyl side chain at the N-3 position and its formulation as a hydrochloride salt are expected to modulate the physicochemical properties of the parent scaffold, influencing its solubility, stability, and bioavailability. A thorough understanding of the structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is therefore a critical prerequisite for its development as a potential therapeutic agent.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride has not been identified in publicly available databases, the free base is registered under CAS number 138088-05-8.[5] The hydrochloride salt of a dimethylated analog, 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, is assigned CAS number 2172051-84-0, indicating that the target compound will have a unique identifier.[6]
| Property | Predicted Value/Information | Source/Basis |
| Chemical Name | 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₆H₁₂ClN₃O₂ | Calculated |
| Molecular Weight | 193.63 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | General property of similar salts |
| Solubility | Expected to be soluble in water and polar protic solvents | Presence of the hydrochloride salt |
| Melting Point | Expected to be a sharp, defined melting point | Crystalline solid nature |
Synthesis and Crystallization
The synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride would likely proceed through a multi-step process, culminating in the formation of the hydrochloride salt.
Caption: A generalized workflow for the synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.
Detailed Experimental Protocol: Synthesis
Rationale: This protocol is based on established methods for the N-alkylation of hydantoins.[7] The use of a strong base like potassium carbonate facilitates the deprotonation of the hydantoin nitrogen, enabling nucleophilic attack on the alkyl halide. The final step involves the conversion to the hydrochloride salt to improve handling and solubility.
Materials:
-
Imidazolidine-2,4-dione
-
3-Bromopropylamine hydrobromide
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Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Diethyl ether
Procedure:
-
To a solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-bromopropylamine hydrobromide (1.1 eq) to the reaction mixture.
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Heat the reaction to 60-70 °C and monitor by TLC until completion.
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Cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Structural Elucidation: A Multi-technique Approach
A combination of X-ray crystallography and spectroscopic methods is essential for the unambiguous determination of the structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.
Caption: An integrated workflow for the comprehensive structural characterization of the target molecule.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar hydantoin derivatives, it is anticipated that the imidazolidine-2,4-dione ring will be nearly planar.[8][9] The aminopropyl side chain will likely exhibit a degree of conformational flexibility. A key feature of the crystal packing will be the extensive hydrogen bonding network involving the N-H protons of the hydantoin ring, the ammonium group of the side chain, the carbonyl oxygens, and the chloride counter-ion.[1]
Expected Crystal Data:
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Interactions | N-H···O, N-H···Cl, and C-H···O hydrogen bonds |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
4.2.1. ¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | 7.5 - 8.5 | br s | - | Exchangeable with D₂O. |
| C5-H ₂ | ~3.9 | s | - | Methylene protons on the hydantoin ring. |
| N3-CH ₂ | 3.5 - 3.8 | t | 6-8 | Methylene group adjacent to the hydantoin nitrogen. |
| CH ₂ (middle) | 1.8 - 2.2 | p | 6-8 | Central methylene group of the propyl chain. |
| CH ₂-NH₃⁺ | 2.8 - 3.2 | t | 6-8 | Methylene group adjacent to the ammonium group. |
| -NH ₃⁺ | 8.0 - 9.0 | br s | - | Exchangeable with D₂O. |
4.2.2. ¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | 170 - 175 | Carbonyl adjacent to two nitrogens. |
| C4 (C=O) | 155 - 160 | Carbonyl adjacent to one nitrogen and one methylene. |
| C5 | 45 - 50 | Methylene carbon of the hydantoin ring. |
| N3-C H₂ | 38 - 42 | Methylene carbon attached to the hydantoin nitrogen. |
| C H₂ (middle) | 25 - 30 | Central methylene carbon of the propyl chain. |
| C H₂-NH₃⁺ | 35 - 40 | Methylene carbon adjacent to the ammonium group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, broad | Overlapping with C-H stretches. |
| N-H Stretch (Hydantoin) | 3300 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |
| C=O Stretch (Amide) | 1780 - 1700 | Strong, sharp | Two distinct bands may be observed for the two carbonyls. |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode):
-
[M+H]⁺: The protonated molecule of the free base (m/z = 158.09).
-
Key Fragments: Loss of the aminopropyl side chain, cleavage of the hydantoin ring.
Conclusion
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